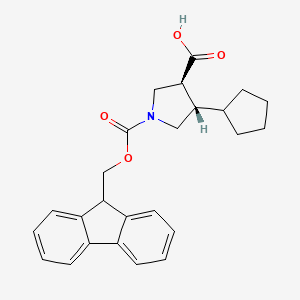

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

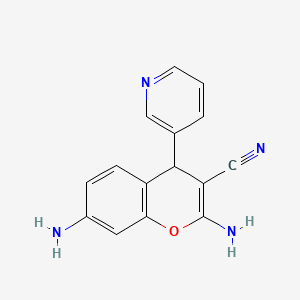

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is a compound with the molecular formula C6H8N2O3 . It is a derivative of pyrazole, a class of five-membered heterocyclic compounds containing two nitrogen atoms that activate its chemical properties and generate a series of compounds with pyrazole rings .

Synthesis Analysis

The synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .Chemical Reactions Analysis

Pyrazole derivatives play an important role in the fields of chemistry, biology, agricultural chemistry, and pharmacology . They have various biological activities, such as anti-bacterial, anti-tuberculous, anti-inflammatory, anti-malarial, anti-cancer, anti-viral, anti-oxidant activity, and insecticide .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate include a molecular weight of 156.139 Da and a monoisotopic mass of 156.053497 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .Aplicaciones Científicas De Investigación

2. Reactions with Hydroxylamine The compound reacts with hydroxylamine in ethanol to produce various derivatives such as ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates, demonstrating its versatility in synthesizing novel organic compounds (Obydennov et al., 2017).

3. Synthesis of Fluorescent Derivatives A notable application involves its use in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions. This demonstrates its potential in the development of new fluorophores (Yan et al., 2018).

4. Synthesis of Nucleosides Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate has been used in the synthesis of alkylating nucleosides. These nucleosides have shown significant cytostatic activity, indicating potential applications in medicinal chemistry (García-López et al., 1979).

5. Synthesis of Pesticides This compound serves as an important intermediate in the synthesis of pesticides, such as chlorantraniliprole. An efficient synthesis route using this compound has been developed, highlighting its industrial application (Ju, 2014).

6. Building Blocks for Coordination Polymers Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate derivatives have been used in constructing coordination polymers, exhibiting diverse structures and potential application in materials science (Cheng et al., 2017).

7. Synthesis of Corrosion Inhibitors Derivatives of this compound have been investigated as corrosion inhibitors for steel, demonstrating its potential use in industrial applications (Tebbji et al., 2005).

Safety and Hazards

Direcciones Futuras

Pyrazole derivatives have always been one of the hot research topics due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the design and synthesis of new pyrazole compounds like Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate has important research value .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 3-oxo-2-propan-2-yl-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-14-9(13)7-5-8(12)11(10-7)6(2)3/h5-6,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKREWITIKPZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

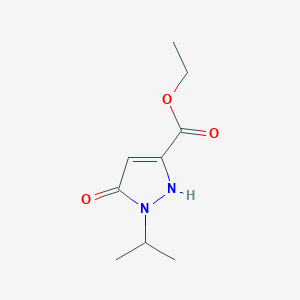

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)

![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)

![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2768260.png)

![N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2768262.png)

![3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2768267.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2768271.png)